Cas no 53091-71-7 (4-Methoxy-6-methyl-2H-chromen-2-one)
4-Methoxy-6-methyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-6-methyl-2H-chromen-2-one
- 4-methoxy-6-methylchromen-2-one
- SCHEMBL3212752
- 53091-71-7
- 4-methoxy-6-methylcoumarin
- 4-Methyloxy-6-methylcoumarin
-
- Inchi: 1S/C11H10O3/c1-7-3-4-9-8(5-7)10(13-2)6-11(12)14-9/h3-6H,1-2H3
- InChI Key: TVEJKMUXDYQRHA-UHFFFAOYSA-N
- SMILES: O1C(C=C(C2C=C(C)C=CC1=2)OC)=O
Computed Properties
- Exact Mass: 190.062994177g/mol
- Monoisotopic Mass: 190.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
4-Methoxy-6-methyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162363-1g |
4-methoxy-6-methyl-2H-chromen-2-one |
53091-71-7 | 95% | 1g |
$439 | 2021-06-17 | |
| Alichem | A449042082-1g |
4-Methoxy-6-methyl-2H-chromen-2-one |
53091-71-7 | 95% | 1g |
$416.90 | 2023-09-01 | |
| Chemenu | CM162363-1g |
4-methoxy-6-methyl-2H-chromen-2-one |
53091-71-7 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737528-1g |
4-Methoxy-6-methyl-2h-chromen-2-one |
53091-71-7 | 98% | 1g |
¥3276.00 | 2024-05-10 |
4-Methoxy-6-methyl-2H-chromen-2-one Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Methoxy-6-methyl-2H-chromen-2-one
4-Methoxy-6-methyl-2H-chromen-2-one: A Comprehensive Overview
4-Methoxy-6-methyl-2H-chromen-2-one, also known by its CAS number 53091-71-7, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzene ring fused to a gamma-pyrone ring. The presence of methoxy and methyl substituents in its structure contributes to its unique chemical properties and biological activities.
Recent studies have highlighted the potential of 4-Methoxy-6-methyl-2H-chromen-2-one in the field of food science and technology. Researchers have explored its role as a natural antioxidant, demonstrating its ability to scavenge free radicals and prevent oxidative degradation in food systems. This property makes it a promising candidate for use in food preservation, extending the shelf life of perishable products while maintaining their nutritional value and sensory qualities.
In the cosmetics industry, 4-Methoxy-6-methyl-2H-chromen-2-one has gained attention for its potential as a skin protective agent. Studies have shown that it can enhance skin barrier function and reduce trans epidermal water loss (TEWL), making it suitable for formulations aimed at dry or sensitive skin types. Additionally, its anti-inflammatory properties have been investigated, suggesting its application in products designed to soothe irritated or inflamed skin.
The pharmaceutical industry has also shown interest in 4-Methoxy-6-methyl-2H-chromen-2-one, particularly in the context of drug development. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research focusing on its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings underscore its potential for therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
From a synthetic chemistry perspective, the synthesis of 4-Methoxy-6-methyl-2H-chromen-2-one has been optimized through various routes, including microwave-assisted synthesis and enzymatic catalysis. These advancements have not only improved the efficiency of production but also reduced environmental impact, aligning with current trends toward sustainable chemical manufacturing.
In conclusion, 4-Methoxy-6-methyl-2H-chromen-2-one, with its CAS number 53091-71, is a versatile compound with applications spanning food science, cosmetics, and pharmaceuticals. Its unique chemical structure and diverse biological activities make it a valuable addition to modern product development pipelines. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various industries.
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